![molecular formula C21H23N3O2S B2506550 4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-02-7](/img/structure/B2506550.png)

4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

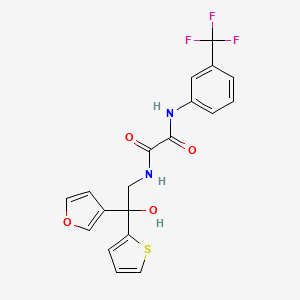

The compound 4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as medicine, dyes, semiconductors, and polymers. Thiadiazole derivatives are known for their anticancer, antithrombotic, and enzyme inhibition properties, making them valuable targets for drug development.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of Schiff's bases, which are then coupled with benzamide groups to create pharmacologically active compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a rapid and efficient technique . The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is often substituted with various functional groups that modulate the compound's biological activity. The confirmation of the molecular structure is typically achieved through spectral analysis, such as NMR spectroscopy, which provides detailed information about the chemical environment of the atoms within the molecule .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the thiadiazole ring. For example, the synthesis of a thiadiazole derivative involved a dehydrosulfurization reaction, which was carried out using a mixture of iodine and triethylamine in a DMF medium . This reaction highlights the chemical reactivity of thiadiazole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability as a drug candidate, particularly its oral drug-like behavior, which can be predicted using computational ADMET studies . Additionally, the potency of these compounds as enzyme inhibitors or anticancer agents can be evaluated through biological assays, such as the MTT assay for anticancer activity or inhibitory assays for enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Thiophenylhydrazonoacetates Synthesis

In the synthesis of heterocyclic compounds, thiophenylhydrazonoacetates serve as precursors for creating a variety of nitrogen nucleophiles, yielding derivatives like pyrazoles, isoxazoles, and triazines. The process involves coupling 2-diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, demonstrating the compound's role in facilitating the synthesis of complex heterocyclic structures (Mohareb et al., 2004).

Anticancer and Antimicrobial Applications

The compound is integral to synthesizing novel derivatives with potential biological activities. For instance, derivatives containing the 1,3,4-thiadiazole amide moiety have shown significant nematocidal activities, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022). Similarly, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized for anticancer evaluations, demonstrating moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name |

4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-6-26-17-9-7-16(8-10-17)19(25)22-21-24-23-20(27-21)18-14(4)12(2)11-13(3)15(18)5/h7-11H,6H2,1-5H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSWRZXFPNBKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)